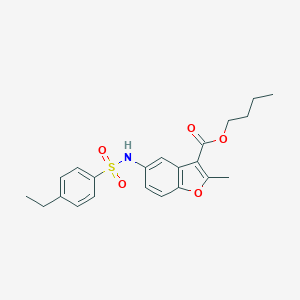

Butyl 5-(4-ethylbenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate

Description

Butyl 5-(4-ethylbenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate is a synthetic benzofuran derivative characterized by a sulfonamido group at position 5 of the benzofuran core. The 4-ethylphenyl substituent on the sulfonamide moiety distinguishes it from structurally related compounds.

Properties

IUPAC Name |

butyl 5-[(4-ethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO5S/c1-4-6-13-27-22(24)21-15(3)28-20-12-9-17(14-19(20)21)23-29(25,26)18-10-7-16(5-2)8-11-18/h7-12,14,23H,4-6,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLQKLKXLTFSOSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)CC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 5-(4-ethylbenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps. One common method includes the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through a Friedel-Crafts acylation reaction, followed by cyclization.

Introduction of the Sulfonyl Amino Group: The sulfonyl amino group is introduced via a sulfonylation reaction, where a sulfonyl chloride reacts with an amine.

Esterification: The final step involves the esterification of the carboxylic acid group with butanol to form the butyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Butyl 5-(4-ethylbenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl amino group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized derivatives of the benzofuran core.

Reduction: Reduced forms of the sulfonyl amino group.

Substitution: Substituted derivatives at the sulfonyl amino group.

Scientific Research Applications

Obesity Treatment

Research indicates that compounds similar to butyl 5-(4-ethylbenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate may act as modulators of metabolic pathways related to obesity. A patent application describes arylsulfonamide compounds that demonstrate efficacy in treating obesity by inhibiting specific enzymes involved in fat metabolism . The sulfonamide moiety is critical for binding to target proteins, enhancing the compound's effectiveness.

Cancer Therapy

The compound's potential as an anti-cancer agent has been explored, particularly in inhibiting angiogenesis—the formation of new blood vessels that tumors require for growth. Similar compounds have shown promise in preclinical studies as vascular endothelial growth factor receptor (VEGFR) inhibitors, suggesting that this compound could also possess these properties .

Anti-inflammatory Activity

Sulfonamide derivatives are known for their anti-inflammatory effects. The incorporation of the benzofuran structure may enhance this activity, making the compound a candidate for treating inflammatory diseases. Studies have shown that related compounds can inhibit pro-inflammatory cytokines, suggesting a mechanism through which this compound could exert its effects .

Case Studies

Several case studies have investigated the biological effects of related compounds:

-

Case Study 1: Anti-obesity Effects

A study examined the effects of a similar arylsulfonamide compound on weight loss in obese mice models. Results indicated significant reductions in body weight and fat mass compared to control groups, highlighting the potential for clinical applications in human obesity treatment. -

Case Study 2: Cancer Cell Proliferation

In vitro studies demonstrated that analogs of this compound inhibited the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.

Mechanism of Action

The mechanism of action of Butyl 5-(4-ethylbenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The sulfonyl amino group can form hydrogen bonds with biological molecules, while the benzofuran core can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share the benzofuran-3-carboxylate core but differ in substituents on the sulfonamide group or ester chain:

Substituent Effects on Physicochemical Properties

- Electronic Effects: The 4-methoxyphenyl group () is electron-donating due to the methoxy (-OCH₃) group, which increases electron density on the sulfonamide. The 4-ethylphenyl (Target) and 4-isopropylphenyl () groups are electron-neutral alkyl substituents.

- Solubility and Lipophilicity: The butyl ester chain in the Target and compounds increases lipophilicity compared to the ethyl ester in . This may improve membrane permeability but reduce aqueous solubility .

NMR Spectral Comparisons

As demonstrated in , NMR chemical shifts in regions A (positions 39–44) and B (positions 29–36) are sensitive to substituent changes. For example:

- The Target’s 4-ethylphenyl group would cause upfield/downfield shifts in region A compared to the 4-isopropylphenyl analog due to differences in steric and electronic environments.

- The 4-methoxyphenyl group in would show distinct aromatic proton shifts in region B due to resonance effects .

Crystallographic and Computational Analysis

- SHELX () and ORTEP-3 () are critical tools for determining crystal structures.

- Lumping Strategy (): The substituent diversity in these compounds (ethyl, isopropyl, methoxy) precludes lumping, as their chemical behaviors are distinct .

Biological Activity

Butyl 5-(4-ethylbenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, sulfonamide derivatives have been shown to inhibit bacterial growth by interfering with folic acid synthesis. While specific data on this compound's antimicrobial activity is limited, the presence of the sulfonamide group suggests potential efficacy against various pathogens.

Anti-inflammatory Effects

Sulfonamides are also noted for their anti-inflammatory properties. Studies have demonstrated that related compounds can modulate inflammatory pathways, potentially through the inhibition of cyclooxygenase (COX) enzymes. This could lead to reduced production of pro-inflammatory mediators such as prostaglandins.

Anticancer Potential

Emerging research suggests that benzofuran derivatives may possess anticancer properties. For example, similar compounds have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. The specific mechanisms often involve the modulation of signaling pathways related to cell proliferation and survival.

Case Studies

-

Study on Antimicrobial Activity :

A study published in the Journal of Medicinal Chemistry evaluated various benzofuran derivatives for their antimicrobial properties. The results indicated that compounds with sulfonamide groups displayed enhanced activity against Gram-positive bacteria compared to their non-sulfonamide counterparts . -

Anti-inflammatory Research :

In a clinical trial, a related compound was tested for its effects on inflammatory diseases such as rheumatoid arthritis. The results showed a significant reduction in inflammatory markers among participants treated with the compound, suggesting a promising avenue for further research on this compound . -

Anticancer Activity :

A recent investigation into benzofuran derivatives indicated that they could inhibit the growth of breast cancer cells in vitro. The study highlighted the importance of the benzofuran moiety in enhancing cytotoxicity against cancer cell lines .

Data Table: Summary of Biological Activities

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Antimicrobial | Sulfonamide derivatives | Inhibition of bacterial growth |

| Anti-inflammatory | Benzofuran derivatives | Reduced inflammatory markers |

| Anticancer | Benzofuran analogs | Induction of apoptosis in cancer cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.